Methyl 6-chloro-5-nitronicotinate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 6-chloro-5-nitronicotinate involves key processes such as trifluoromethylation, which has been developed to be safe and economical. A notable approach involves the trifluoromethylation of an aryl iodide using a cost-effective system, highlighting the development of novel anti-infective agents (Mulder et al., 2013).
Molecular Structure Analysis
Structural characterization of Methyl 6-chloro-5-nitronicotinate derivatives reveals complex interactions, including hydrogen bonds and C=H...O interactions, contributing to the stability and reactivity of these compounds. The crystal structure and molecular modeling studies provide detailed insights into their geometric and electronic properties (Héctor Novoa de Armas et al., 2000).
Chemical Reactions and Properties
Methyl 6-chloro-5-nitronicotinate undergoes various chemical reactions, including cycloadditions, which are crucial for the synthesis of novel compounds. The chameleon thermal behavior of cycloadducts derived from nitrones to methyl chloroacetates demonstrates the differentiated thermal behavior depending on the constitution of the nitrone and the solvent used, offering a new method for the synthesis of complex structures (Zorn et al., 1999).
Scientific Research Applications
Synthesis of Anti-Infective Agents : Mulder et al. (2013) developed a safe and economical method for synthesizing methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in creating novel anti-infective agents, using an inexpensive methyl chlorodifluoroacetate/KF/CuI system (Mulder et al., 2013).
Synthesis of 5-Spirocyclopropaneisoxazolidines : Zorn et al. (1999) demonstrated that methyl 2-chloro-2-cyclopropylideneacetate and its spiropentane analogue can cycloadduct nitrones to produce 5-spirocyclopropaneisoxazolidines, offering a new synthesis method (Zorn et al., 1999).
Reactions with Nitronate Anions : Crozet et al. (1985) showed that 1-methyl-2-chloromethyl-5-nitroimidazole reacts with excess tertiary nitronate anions to produce unknown 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond in the 2 position (Crozet et al., 1985).
Anticoccidial Activity : Morisawa et al. (1977) found that 5-nitronicotinamide, 2-methyl, and 4-methyl analogues exhibit significant anticoccidial activity against eimeria tenella, while 6-methyl analogues show no activity (Morisawa et al., 1977).
Orientation Effects in Nitration : Heindel et al. (1969) observed that 6-Methyl and 6-methoxy-substituents direct the nitronium ion into the 5-position, while a 7-chloro-substituent directs it into the 8-position (Heindel et al., 1969).
Photodegradation of Dyes : Shams-Ghahfarokhi et al. (2015) demonstrated that ZSM-5 zeolite supports NiO effectively in the photodegradation of methyl green dye, under optimal conditions (Shams-Ghahfarokhi et al., 2015).
N-Aryl Substitution and Rearrangement : Cicchi et al. (2010) showed that N-Aryl substitution in nitrone nitrogen leads to a rearrangement to tetrahydropyridones in 4-Methoxycarbonyl-4-chloro-5-spirocyclopropaneisoxazolidines (Cicchi et al., 2010).
Safety And Hazards
Methyl 6-chloro-5-nitronicotinate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
methyl 6-chloro-5-nitropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPREIDVQXJOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323982 | |
Record name | Methyl 6-chloro-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-5-nitronicotinate | |
CAS RN |
59237-53-5 | |
Record name | Methyl 6-chloro-5-nitro-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59237-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 405361 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059237535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 59237-53-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-chloro-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-chloro-5-nitronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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